molecular formula C19H17N3O2S B11277779 N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide

N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B11277779
M. Wt: 351.4 g/mol
InChI Key: YPFJGEPMYIOHNP-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of p-toluidine with ethyl acetoacetate to form an intermediate, which is then cyclized with thiourea to produce the thiazole ring. The final step involves the acylation of the thiazole derivative with benzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling, as well as purification techniques like crystallization and chromatography, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This can lead to downstream effects on various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound with a simpler structure.

    Benzamide: Another related compound with a different functional group.

    p-Toluidine: A precursor in the synthesis of the target compound.

Uniqueness

N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide is unique due to its combination of the thiazole ring and benzamide moiety, which imparts specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-[2-(4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C19H17N3O2S/c1-13-7-9-15(10-8-13)20-17(23)11-16-12-25-19(21-16)22-18(24)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,23)(H,21,22,24)

InChI Key

YPFJGEPMYIOHNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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